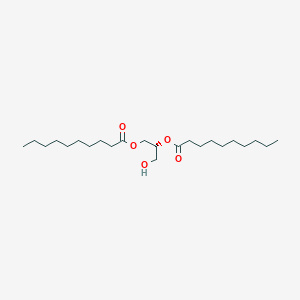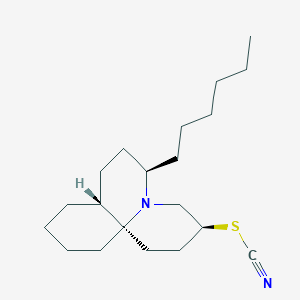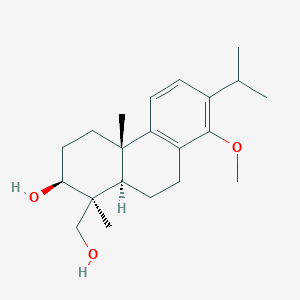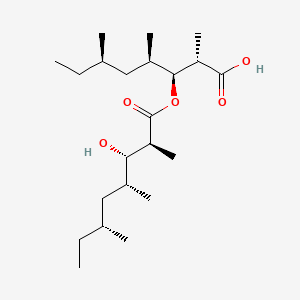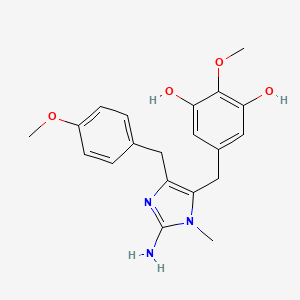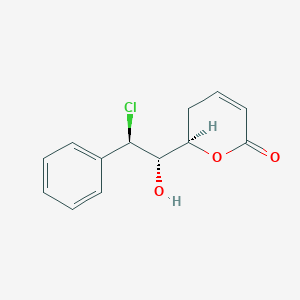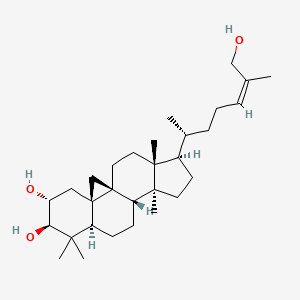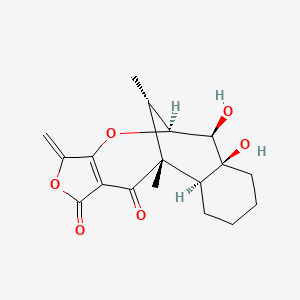
Tetrodecamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrodecamycin is a natural product found in Streptomyces nashvillensis and Streptomyces with data available.
Scientific Research Applications
Antibiotic Properties and Mechanism of Action
- Tetrodecamycin, identified for its antibiotic properties against certain pathogens like Photobacterium damselae ssp. piscicida, is a significant antibiotic molecule, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). Its uniqueness lies in its small size and highly cyclized tetronate structure, which distinguishes it within the larger group of tetronate bioactive molecules. The in-depth understanding of its mechanism of action and biosynthesis can offer new insights into bacterial biology and potentially lead to therapeutic developments (Gverzdys, Kramer, & Nodwell, 2016).
Derivatives and Enhanced Antibacterial Activity
- Research into derivatives of this compound, where modifications are made at specific positions, has shown varying levels of antibacterial activity. Some derivatives demonstrated significantly higher activity against Gram-positive bacteria, indicating the potential of chemically modified this compound to serve as a more potent antibiotic (Tsuchida et al., 1995).
Biosynthetic Pathway and Gene Identification
- The discovery of the biosynthetic genes (ted genes) responsible for producing 13-deoxythis compound, a variant of this compound, has opened avenues for understanding the molecular pathways involved in its production. This identification helps in exploring the biosynthetic diversity within the tetronate family and could lead to the discovery of novel antibiotic molecules (Gverzdys & Nodwell, 2016).
Synthetic Approaches and Chemical Studies
- The synthesis of this compound and its partial structures has been a subject of extensive research. Innovative synthetic approaches have been developed to create its core structure, which is crucial for understanding its biological activity and potential therapeutic applications. This includes exploring the antibacterial and cytotoxic activities of these synthetic analogs (Paintner et al., 2003).
Novel Antibiotic Discovery and Multidrug Resistance
- This compound's role in combating multidrug-resistant bacteria is noteworthy. The discovery of 13-deoxythis compound highlights the ongoing search for new antibiotics that can address the challenge of antibiotic resistance, especially against formidable pathogens like multidrug-resistant Staphylococcus aureus (Gverzdys, Hart, Pimentel-Elardo, Tranmer, & Nodwell, 2015).
Structure Elucidation and Chemical Properties
- Detailed studies on the structure of this compound and its derivatives, including dihydrothis compound, have been instrumental in understanding its chemical properties and biological activities. Techniques like X-ray crystallography have been used for determining the absolute structure and stereochemistry, contributing to the development of more effective antibiotics (Tsuchida et al., 1995).
properties
Molecular Formula |
C18H22O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2S,7S,8R,9S,17S)-7,8-dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
InChI |
InChI=1S/C18H22O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8,10,12,15,20,22H,2,4-7H2,1,3H3/t8-,10+,12+,15-,17-,18+/m1/s1 |
InChI Key |
VSUPSZGXABDKGD-XOAGZRPRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H]([C@@]3(CCCC[C@H]3[C@@]1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |
synonyms |
tetrodecamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)
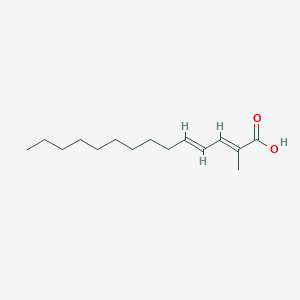
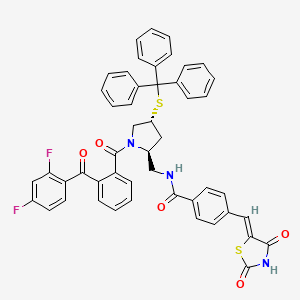
![2-Ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene](/img/structure/B1248359.png)
